4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
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Overview
Description
4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Ester: The ester group can be formed through a Fischer esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in the body.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.
Indole-3-acetic acid: Known for its role in plant growth regulation.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2613299-67-3 |
---|---|
Molecular Formula |
C15H21ClN2O3 |
Molecular Weight |
312.8 |
Purity |
93 |
Origin of Product |
United States |
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